molecular formula C15H22O3 B12424660 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin

2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin

Cat. No.: B12424660
M. Wt: 250.33 g/mol
InChI Key: BOPADYWRUULRBD-HCPUFZFOSA-N
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Description

2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin: is a naturally occurring sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antiviral, and antimycobacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves several steps, starting from naturally derived precursors. One common method involves the selective glycosylation of natural products, carbohydrates, and amino acids using bis-thiourea hydrogen-bond-donor catalysts. This method requires disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dichloromethane-soluble portion of Polygonum hydropiper. The process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also inhibits viral replication by interfering with viral polymerases .

Comparison with Similar Compounds

    Britanin: Another sesquiterpene lactone with similar biological activities.

    Pulchellin: A related compound with comparable cytotoxic and antiviral properties.

Uniqueness: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin stands out due to its unique structural features, such as the absence of acetoxy groups at positions 2 and 6, which contribute to its distinct biological activities. Its potent cytotoxicity and broad-spectrum antiviral activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(8aS)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10?,11?,12?,13?,15-/m0/s1

InChI Key

BOPADYWRUULRBD-HCPUFZFOSA-N

Isomeric SMILES

CC1CC2C(C[C@]3(C1CCC3O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2

Origin of Product

United States

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